molecular formula C14H12BrClN2 B1372978 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile CAS No. 1263281-06-6

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile

Cat. No.: B1372978
CAS No.: 1263281-06-6
M. Wt: 323.61 g/mol
InChI Key: JTUOXYLKMNBCGB-UHFFFAOYSA-N
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Description

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile is a heteroaromatic organic compound with the molecular formula C14H12BrClN2 and a molecular weight of 323.61 g/mol. This compound is known for its unique structure, which includes a quinoline core substituted with bromine, tert-butyl, chlorine, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The bromine and chlorine substituents can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloroquinoline-3-carbonitrile
  • 2-tert-butyl-4-chloroquinoline-3-carbonitrile
  • 6-Bromo-4-chloroquinoline-3-carbonitrile

Uniqueness

6-Bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile is unique due to the presence of both bromine and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-2-tert-butyl-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2/c1-14(2,3)13-10(7-17)12(16)9-6-8(15)4-5-11(9)18-13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOXYLKMNBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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